Borane-trimethylamine complex

Catalog No.
S1941936
CAS No.
75-22-9
M.F
C3H9BN
M. Wt
69.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borane-trimethylamine complex

CAS Number

75-22-9

Product Name

Borane-trimethylamine complex

Molecular Formula

C3H9BN

Molecular Weight

69.92 g/mol

InChI

InChI=1S/C3H9N.B/c1-4(2)3;/h1-3H3;

InChI Key

LRJRPHROCLHMHK-UHFFFAOYSA-N

SMILES

[B-][N+](C)(C)C

Canonical SMILES

[B].CN(C)C

The Borane-trimethylamine complex is a chemical compound with the formula C3H9BN\text{C}_3\text{H}_9\text{BN}. It is recognized as one of the most stable amine-borane complexes available commercially, characterized by its cost-effectiveness and low molecular weight. This complex is formed by the coordination of borane with trimethylamine, resulting in a compound that exhibits unique reactivity patterns in organic synthesis. Its stability allows it to serve as a versatile reagent, particularly in the reduction of various functional groups, making it a valuable tool in both laboratory and industrial settings .

BTM's mechanism of action depends on the specific reaction.

  • In hydroboration, the B-H bond acts as a nucleophile, attacking the electron-deficient carbon atom of the alkene (C=C) to form a new C-B bond. The positive charge is delocalized onto the trimethylamine group [].

  • As a Lewis acid catalyst, the empty p orbital on boron accepts electron pairs from Lewis bases, activating substrates for further reactions [].

  • BTM is flammable and may ignite upon contact with air or moisture [].
  • It is a skin, eye, and respiratory irritant. Inhalation can cause coughing, shortness of breath, and lung damage [].
  • BTM reacts violently with water and strong oxidizers [].

Safety Precautions:

  • Handle BTM under an inert atmosphere (e.g., nitrogen) and with proper personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].
  • Avoid contact with skin, eyes, and clothing [].

Organic Synthesis

  • Reduction of Carbonyl Compounds

    BTMA effectively reduces aldehydes, ketones, and carboxylic acid derivatives (such as esters and amides) to their corresponding alcohols and amines [, ]. This makes it a versatile tool for creating various organic molecules.

  • Hydroboration

    BTMA can react with alkenes (C=C double bonds) in a process called hydroboration. This reaction introduces a boron-hydrogen (B-H) bond across the double bond, creating a new functional group.

  • Other Applications

    BTMA is also involved in various other organic transformations, such as the regioselective reductive opening of specific sugar molecules and polarity reversal of certain compounds [].

Material Science

  • Polymer Synthesis

    BTMA can be used as a reducing agent in the synthesis of certain polymers, influencing their properties and functionalities [].

  • Organometallic Chemistry

    BTMA plays a role in the preparation of organometallic compounds, which are molecules containing carbon-metal bonds. These compounds have applications in catalysis and material science.

Other Research Areas

  • Drug Discovery

    BTMA can be used to study the mechanisms of action of various drugs by facilitating the modification of functional groups within the drug molecules [].

  • Chiral Compound Synthesis

    BTMA can be employed in the synthesis of chiral compounds, which are molecules with a non-superimposable mirror image. These compounds are crucial in various fields, including pharmaceuticals.

. Notably, it facilitates:

  • Reduction of Carbonyl Groups: It effectively reduces aldehydes and ketones to their corresponding alcohols.
  • Reduction of Carbon-Nitrogen Double Bonds: This includes the reduction of oximes and hydrazones to amines.
  • Regioselective Cleavage of Cyclic Acetals: This reaction is particularly significant in carbohydrate chemistry, allowing for selective transformations .
  • Transfer Hydrogenation: It can hydrogenate aromatic nitrogen heterocycles and selectively methylate primary anilines .

Recent studies have also explored its potential in innovative applications such as carbon dioxide utilization and radical chemistry through photocatalysis, showcasing its adaptability in modern synthetic methodologies .

The synthesis of the Borane-trimethylamine complex typically involves the reaction between trimethylamine and borane. The general procedure can be outlined as follows:

  • Preparation of Borane: Borane can be generated from boron trioxide or boron trifluoride by reacting it with a suitable reducing agent.
  • Reaction with Trimethylamine: The gaseous or dissolved borane is then introduced to trimethylamine under controlled conditions (often at low temperatures) to form the complex.
  • Purification: The resulting product can be purified through distillation or crystallization methods to obtain high-purity samples .

The Borane-trimethylamine complex finds extensive applications in organic chemistry:

  • Organic Synthesis: It serves as a reducing agent for various functional groups, facilitating transformations that are essential in synthetic pathways.
  • Pharmaceutical Development: Its ability to selectively reduce compounds makes it valuable in the synthesis of pharmaceutical intermediates.
  • Material Science: It has potential applications in materials chemistry, particularly in creating novel polymers or coatings .

Interaction studies involving the Borane-trimethylamine complex focus on its reactivity with various substrates. Research indicates that it can engage in selective reductions without significant side reactions, which are often observed with other amine-borane complexes. The inert nature of trimethylamine contributes to this selectivity, allowing for cleaner reaction profiles and higher yields of desired products . Additionally, studies have explored its interactions with carbon dioxide, highlighting its role in forming useful intermediates during catalytic processes .

The Borane-trimethylamine complex can be compared with several similar compounds within the category of amine-borane complexes:

CompoundFormulaStabilityReactivityUnique Features
Borane-ammonia complexBH3NH3\text{BH}_3\cdot \text{NH}_3Less stableMore reactive; prone to side reactionsHigher reactivity but less selectivity
Borane-dimethylamine complexBH3 CH3)2NH\text{BH}_3\cdot \text{ CH}_3)_2\text{NH}ModerateSimilar reactivity; forms different productsCan lead to amide formation
Borane-morpholine complexBH3C4H9NO\text{BH}_3\cdot \text{C}_4\text{H}_9\text{NO}ModerateUseful for specific reductionsMorpholine introduces cyclic features

The uniqueness of the Borane-trimethylamine complex lies in its balance between stability and reactivity, allowing it to be employed effectively across various synthetic applications without the complications typically associated with more reactive amine-boranes .

Hydrogen Bond Acceptor Count

1

Exact Mass

70.0828045 g/mol

Monoisotopic Mass

70.0828045 g/mol

Heavy Atom Count

5

Other CAS

75-22-9

Dates

Modify: 2023-08-16

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